1-(2-Methoxyethyl)piperazin-2-one hydrochloride
Description
1-(2-Methoxyethyl)piperazin-2-one hydrochloride is a piperazinone derivative characterized by a 2-methoxyethyl substituent on the nitrogen atom of the piperazin-2-one ring. Piperazinone derivatives are frequently utilized as intermediates in drug development due to their versatility in functionalization and biological relevance, particularly in targeting neurological or cytotoxic pathways .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-methoxyethyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-5-4-9-3-2-8-6-7(9)10;/h8H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGMJNTVEJKQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCNCC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)piperazin-2-one hydrochloride typically involves the reaction of piperazine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(2-Methoxyethyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyethyl)piperazin-2-one hydrochloride is widely used in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-(2-Methoxyethyl)piperazin-2-one hydrochloride with its analogs:
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) : Substituents like chloro or methoxy groups significantly influence bioactivity. For example, chloro groups enhance cytotoxicity, while methoxy groups improve solubility .
- Industrial Relevance: Piperazinone hydrochlorides are pivotal in synthesizing kinase inhibitors and antipsychotic agents, as evidenced by patents and commercial catalogs .
Biological Activity
1-(2-Methoxyethyl)piperazin-2-one hydrochloride (CAS No. 1427380-98-0) is a synthetic compound featuring a piperazine ring substituted with a methoxyethyl group and a carbonyl moiety. This structural configuration suggests potential biological activities, particularly in pharmacology. The compound's molecular formula is C8H18ClN2O2, with a molecular weight of approximately 194.7 g/mol.
The primary biological activity of this compound is attributed to its interaction with various biological targets, particularly in signal transduction pathways.
Target of Action
The compound acts as a potent, reversible, ATP-competitive inhibitor of Src-family tyrosine kinases, which are critical in regulating cell growth, differentiation, and survival.
Mode of Action
By inhibiting Src-family kinases, the compound alters cellular signaling pathways, potentially leading to significant effects on cellular functions such as:
- Cell growth
- Cell differentiation
- Cell survival
These processes are crucial in various physiological and pathological contexts, including cancer biology and neurodegenerative disorders .
Pharmacological Profile
The pharmacokinetics of this compound indicate good bioavailability due to its cell-permeable nature. This characteristic enhances its potential therapeutic applications.
Binding Affinity Studies
Preliminary studies suggest that this compound exhibits binding affinity for several receptors, including:
- Adenosine A2A receptors : Known for their role in neurodegenerative diseases like Parkinson's and Alzheimer's .
The binding affinity and potency data indicate that modifications on the piperazine ring can significantly influence the biological activity of related compounds.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | C11H16ClN | Contains a phenyl group; known for psychoactive effects |
| 1-(3-Methoxypropyl)piperazine | C10H22N2O | Features a longer alkyl chain; different activity profiles |
| N,N-Dimethylpiperazine | C6H14N2 | Lacks substituents; primarily used as a reagent |
The presence of the methoxyethyl group and carbonyl moiety in this compound differentiates it from these compounds, suggesting distinct pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with piperazine derivatives, including this compound.
Study on Neurodegenerative Disorders
A study focused on the potential therapeutic use of adenosine receptor antagonists demonstrated that piperazine derivatives could modulate receptor activity effectively. For instance, compounds exhibiting high affinity for A2A receptors were noted to have implications in treating neurodegenerative conditions .
In Vivo Studies
In vivo pharmacokinetic studies have shown that related compounds display high brain uptake and significant volume distribution, indicating their potential efficacy in central nervous system applications. These findings support further exploration into the therapeutic potential of this compound for conditions such as addiction and neurodegeneration .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Methoxyethyl)piperazin-2-one hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation. For example, piperazine derivatives can react with chloroethoxyethanol under reflux in a polar aprotic solvent (e.g., DMF) at 140°C . Optimizing stoichiometry (e.g., excess piperazine) and controlling pH (neutral to slightly basic) are critical to minimize side reactions like oxidation. Yields are reported to improve with inert atmospheres (N₂/Ar) to prevent degradation of intermediates .
Q. How is the purity of this compound assessed in academic research?
- Methodology : Purity is validated using HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm. Quantitative NMR (qNMR) using deuterated DMSO as a solvent and an internal standard (e.g., maleic acid) is also employed. Impurity profiling via LC-MS identifies byproducts such as unreacted piperazine or hydrolyzed intermediates .
Q. What are the key stability considerations for long-term storage of this compound?
- Methodology : The compound is hygroscopic and prone to hydrolysis. Stability studies recommend storage in airtight containers under nitrogen at −20°C, with desiccants like silica gel. Accelerated degradation studies (40°C/75% RH for 6 months) show ≤5% decomposition when protected from light and moisture. Regular HPLC monitoring is advised to detect degradation products like piperazin-2-one .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology : Discrepancies in solubility (e.g., in water vs. ethanol) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Solubility should be re-evaluated under controlled conditions (e.g., USP rotating flask method at 25°C) with standardized particle size (e.g., micronized via ball milling) .
Q. What advanced analytical techniques are suitable for elucidating the compound’s interaction with biological targets?
- Methodology : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to receptors (e.g., serotonin or dopamine receptors). For structural insights, perform X-ray crystallography of co-crystals with target proteins or molecular dynamics simulations using software like AMBER. Synchrotron-based FTIR microspectroscopy may reveal conformational changes upon binding .
Q. How can reaction mechanisms for piperazine derivative synthesis be validated experimentally?
- Methodology : Isotopic labeling (e.g., ¹⁸O in methoxy groups) paired with GC-MS tracks reaction pathways. Intermediate trapping (e.g., using TEMPO for radical species) or in situ NMR monitors real-time kinetics. Computational studies (DFT calculations via Gaussian) predict transition states and compare activation energies with experimental data .
Methodological Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?
- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Bootstrap resampling (1,000 iterations) calculates 95% confidence intervals for EC₅₀ values. For multi-target effects, apply systems pharmacology models (e.g., Wagner’s unified model) to deconvolute contributions from primary vs. off-target interactions .
Q. How should researchers design experiments to address conflicting reports on the compound’s metabolic stability?
- Methodology : Conduct parallel in vitro assays:
- Liver microsomes : Incubate with NADPH (1 mM) and monitor depletion via LC-MS/MS.
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation).
- Species comparison : Human vs. rodent microsomes to identify interspecies variability.
Confounding factors (e.g., protein binding) are mitigated via ultracentrifugation or dialysis .
Safety & Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow OSHA/WHMIS 2015 guidelines:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis.
- Spill management : Neutralize with 10% acetic acid, then absorb with vermiculite.
- Disposal : Incinerate at ≥1,000°C with alkaline scrubbers to neutralize HCl emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
